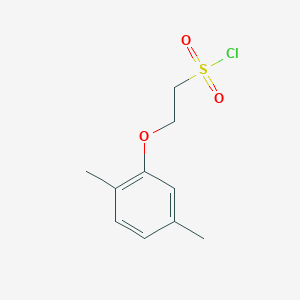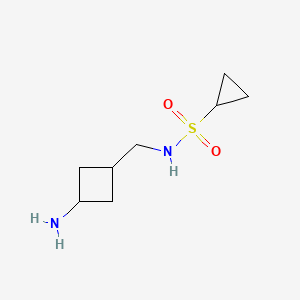
2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions, particularly in the formation of sulfonamide and sulfonate ester derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2,5-dimethylphenol with ethylene oxide to form 2-(2,5-dimethylphenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the desired sulfonyl chloride .
Reaction Conditions:
Step 1: 2,5-Dimethylphenol + Ethylene oxide → 2-(2,5-Dimethylphenoxy)ethanol
Step 2: 2-(2,5-Dimethylphenoxy)ethanol + Chlorosulfonic acid → this compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate ester derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution:
Electrophilic Aromatic Substitution:
Major Products
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Substituted Aromatic Compounds: Formed by electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride is utilized in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide and sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,5-Dimethylphenoxy)ethane-1-sulfonyl chloride
- 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride
Comparison
2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride is unique due to the presence of two methyl groups on the aromatic ring, which can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different steric and electronic effects, leading to variations in reaction rates and product distributions .
Propriétés
Formule moléculaire |
C10H13ClO3S |
|---|---|
Poids moléculaire |
248.73 g/mol |
Nom IUPAC |
2-(2,5-dimethylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO3S/c1-8-3-4-9(2)10(7-8)14-5-6-15(11,12)13/h3-4,7H,5-6H2,1-2H3 |
Clé InChI |
TXTKBUHUGXVIEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)OCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Isobutyl-1h,1'h-[3,4'-bipyrazol]-5-amine](/img/structure/B13636391.png)




![2-(Sec-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13636423.png)
![[({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)carbamoyl]formicacid](/img/structure/B13636424.png)


